4-(Bromoacetyl)-2-chloro-3-fluoropyridine
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Overview
Description
4-(Bromoacetyl)-2-chloro-3-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromoacetyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromoacetyl)-2-chloro-3-fluoropyridine typically involves the bromination of an acetylated pyridine derivative. The reaction conditions often include the use of bromine or bromoacetyl bromide in the presence of a suitable solvent and catalyst. The process may also involve chlorination and fluorination steps to introduce the chloro and fluoro substituents on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromoacetyl)-2-chloro-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Bromoacetyl)-2-chloro-3-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromoacetyl)-2-chloro-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 4-(Bromoacetyl)-2-chloropyridine
- 4-(Bromoacetyl)-3-fluoropyridine
- 4-(Bromoacetyl)-2-fluoropyridine
Comparison: Compared to these similar compounds, 4-(Bromoacetyl)-2-chloro-3-fluoropyridine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. This unique combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H4BrClFNO |
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Molecular Weight |
252.47 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-5(12)4-1-2-11-7(9)6(4)10/h1-2H,3H2 |
InChI Key |
RBKWXQAAPVLUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)CBr)F)Cl |
Origin of Product |
United States |
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